4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid
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Overview
Description
4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a 4-chloro-phenyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the 4-Chloro-phenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction where a chloro-substituted benzene derivative reacts with the pyrimidine ring.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and green chemistry principles can also be integrated to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer activities.
Materials Science: This compound can be used in the development of advanced materials, including polymers and coatings with enhanced chemical resistance.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chloro-phenyl)-pyrrolidin-1-yl-methyl]-malonic acid diethyl ester
- 3-(4-Chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester
Uniqueness
4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in drug design and materials science.
Properties
Molecular Formula |
C12H6ClF3N2O2 |
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Molecular Weight |
302.63 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C12H6ClF3N2O2/c13-7-3-1-6(2-4-7)8-5-9(12(14,15)16)18-10(17-8)11(19)20/h1-5H,(H,19,20) |
InChI Key |
HCRJXINEIYWGPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)C(=O)O)C(F)(F)F)Cl |
Origin of Product |
United States |
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